molecular formula C18H14ClNO4 B3953260 4-(5-Chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-1,3-oxazin-6-one

4-(5-Chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-1,3-oxazin-6-one

Cat. No.: B3953260
M. Wt: 343.8 g/mol
InChI Key: SZIPDWMVLKLGQG-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-1,3-oxazin-6-one is a synthetic organic compound that belongs to the oxazinone class of chemicals This compound is characterized by the presence of a 1,3-oxazin-6-one ring structure, which is substituted with a 5-chloro-2-methoxyphenyl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-1,3-oxazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 4-methoxyphenylamine in the presence of a base, followed by cyclization to form the oxazinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-1,3-oxazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve reagents such as halogens, alkylating agents, and nucleophiles under conditions that promote electrophilic or nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-1,3-oxazin-6-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-1,3-oxazin-6-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloro-2-methoxyphenyl)-2-phenyl-1,3-oxazin-6-one: Similar structure but lacks the 4-methoxy group on the phenyl ring.

    4-(5-Chloro-2-methoxyphenyl)-2-(4-chlorophenyl)-1,3-oxazin-6-one: Similar structure but has a chlorine substituent instead of a methoxy group on the phenyl ring.

Uniqueness

4-(5-Chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-1,3-oxazin-6-one is unique due to the presence of both 5-chloro-2-methoxyphenyl and 4-methoxyphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-1,3-oxazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-22-13-6-3-11(4-7-13)18-20-15(10-17(21)24-18)14-9-12(19)5-8-16(14)23-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIPDWMVLKLGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=O)O2)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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